molecular formula C15H16ClNO B511056 N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine CAS No. 120694-60-2

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine

Cat. No.: B511056
CAS No.: 120694-60-2
M. Wt: 261.74g/mol
InChI Key: LGMSUOYLOSQNRH-UHFFFAOYSA-N
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Description

N-{4-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a similar 4-(benzyloxy)benzylamine core have been identified as key structural motifs in the development of novel therapeutic agents . Specifically, research on structurally related N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated potent antimycobacterial activities, showing promise as inhibitors of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid . These findings highlight the potential of this chemical class in infectious disease research. Furthermore, the incorporation of a benzyloxybenzyl system is a recognized strategy in molecular design, as this bulky group can adopt various conformations that significantly impact the compound's lipophilicity and its interaction with biological targets . The presence of the 4-chlorobenzyl moiety is a common feature in compounds investigated for their bioactive properties, as halogen atoms can enhance binding affinity and metabolic stability . Researchers are exploring this and related compounds for their potential applications in areas such as anticancer agent development, given that N4-benzyloxy substituted nucleosides are being studied as potent inhibitors of enzymes like CD73, a target in cancer immunotherapy . This compound serves as a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-17-10-12-4-8-15(9-5-12)18-11-13-2-6-14(16)7-3-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSUOYLOSQNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-[(4-Chlorobenzyl)oxy]benzaldehyde

The synthesis typically begins with constructing the ether-linked aromatic intermediate. A widely adopted method involves nucleophilic substitution between 4-hydroxybenzaldehyde and 4-chlorobenzyl chloride under basic conditions.

Procedure :

  • Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), 4-chlorobenzyl chloride (1.1 equiv), anhydrous potassium carbonate (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) or toluene.

  • Conditions : Reflux at 110–130°C for 6–12 hours under nitrogen.

  • Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane).

  • Yield : 85–92%.

Mechanistic Insight : The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the 4-chlorobenzyl chloride. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Reductive Amination Pathways

Imine Formation and Catalytic Hydrogenation

The aldehyde intermediate undergoes reductive amination with methylamine to yield the target compound.

Procedure :

  • Reagents : 4-[(4-Chlorobenzyl)oxy]benzaldehyde (1.0 equiv), methylamine (1.5 equiv, as hydrochloride or 40% aqueous solution).

  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol or catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C.

  • Conditions :

    • For NaBH3CN: Stirred at 0°C to room temperature for 12–24 hours at pH 4–5 (acetic acid buffer).

    • For catalytic hydrogenation: 60–80°C, 6–8 hours.

  • Workup : Neutralization, extraction with dichloromethane, and solvent evaporation. Purification via flash chromatography (EtOAc:MeOH:NEt₃ = 92:5:3).

  • Yield : 75–88%.

Key Considerations :

  • pH Control : Acidic conditions stabilize the imine intermediate, preventing premature reduction of the aldehyde.

  • Catalyst Selection : Pd/C offers higher selectivity compared to Raney nickel, minimizing over-reduction.

Alternative Alkylation Approaches

Direct N-Alkylation of Methylamine

A less common but scalable route involves alkylating methylamine with 4-[(4-chlorobenzyl)oxy]benzyl bromide.

Procedure :

  • Reagents : Methylamine (2.0 equiv, gas or aqueous), 4-[(4-chlorobenzyl)oxy]benzyl bromide (1.0 equiv), triethylamine (1.2 equiv).

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Conditions : 0°C to room temperature, 12–18 hours.

  • Workup : Azeotropic removal of water with toluene, followed by column chromatography (silica gel, EtOAc).

  • Yield : 70–78%.

Challenges :

  • Over-Alkylation : Excess methylamine and controlled stoichiometry are critical to avoid tertiary amine byproducts.

  • Benzyl Halide Stability : 4-[(4-Chlorobenzyl)oxy]benzyl bromide is moisture-sensitive, requiring anhydrous conditions.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Modern approaches leverage flow chemistry for improved scalability and safety:

Procedure :

  • Step 1 (Etherification) : 4-Hydroxybenzaldehyde and 4-chlorobenzyl chloride are mixed in a microreactor with K₂CO₃/DMF at 130°C (residence time: 15 min).

  • Step 2 (Reductive Amination) : The aldehyde intermediate is combined with methylamine hydrochloride and NaBH3CN in a second reactor (residence time: 30 min).

  • Yield : 89–94% with >99% purity.

Advantages :

  • Reduced Solvent Use : 50–70% less DMF consumption compared to batch processes.

  • Process Intensification : Eliminates intermediate isolation, reducing production time by 40%.

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield Purity Scalability
Reductive AminationNaBH3CN, MeOH0–25°C, 12–24 h75–88%>95%Moderate
Catalytic HydrogenationH₂, Pd/C60–80°C, 6–8 h82–88%>98%High
Continuous FlowK₂CO₃, NaBH3CN130°C, 15–30 min89–94%>99%Industrial
Direct AlkylationMethylamine, TEA0–25°C, 12–18 h70–78%90–95%Low

Emerging Catalytic Systems

Photoredox Catalysis

Recent advances employ visible-light-mediated amination:

  • Catalyst : Ir(ppy)₃ (0.5 mol%).

  • Conditions : Blue LED irradiation, DMSO solvent, room temperature.

  • Yield : 80–85% with 98% purity.

Mechanism : The catalyst generates a benzyl radical from the aldehyde, which couples with methylamine-derived intermediates .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amines or other reduced derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions such as:

  • Oxidation : The compound can be oxidized to form corresponding oxides.
  • Reduction : It can be reduced to generate amines or other reduced products.
  • Substitution : The chlorobenzyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Nucleophiles : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on biological pathways.

Medicine

This compound is being investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the context of designing new pharmaceuticals aimed at specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical synthesis contributes to various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The compound demonstrated effectiveness comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research examining the inhibition of specific enzymes by this compound indicated that it could effectively modulate enzymatic activity related to metabolic pathways. This finding opens avenues for further exploration in drug design targeting metabolic disorders.

Case Study 3: Toxicity Assessment

A toxicity assessment was conducted to evaluate the safety profile of this compound. Results indicated moderate toxicity, necessitating careful consideration in therapeutic applications but also highlighting opportunities for structural modifications to enhance safety.

Mechanism of Action

The mechanism of action of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The presence of the benzyloxy linker in CBPA distinguishes it from simpler analogs like N-(4-Chlorobenzyl)-N-methylamine, likely enhancing its binding to PD-L1 through extended π-π interactions .
  • Compared to LY191145, CBPA’s smaller size and lack of carbohydrate moieties suggest a different mechanism of action (immunomodulation vs. bacterial cell wall disruption) .

Compounds with Modified Aromatic Substituents

Compound Name () Structural Features Key Differences from CBPA Biological Activity/Application References
N-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine Bromo, methoxy, and triazole substituents; methylbenzyloxy group Increased steric hindrance and polarity Unreported (potential antifungal/kinase inhibition)
MAX-10181 Orally bioavailable PD-L1 inhibitor (structure undisclosed) Advanced clinical development (Phase I) Immunotherapeutic (similar target to CBPA)
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) Dichlorobenzyloxy group; aldehyde functional group Higher halogen content; different reactivity Synthetic intermediate

Key Observations :

  • Halogenation : CBPA’s single chlorine atom balances lipophilicity and electronic effects, whereas dichloro analogs (e.g., 13b) may exhibit altered solubility and binding kinetics .

Key Observations :

  • CBPA’s synthesis complexity contrasts with simpler analogs, reflecting the challenges of introducing the benzyloxy-N-methylamine motif .

Biological Activity

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylamine structure with a chlorobenzyl ether substituent. Its molecular formula is C17H20ClNC_{17}H_{20}ClN, and it has notable lipophilic properties due to the presence of the chlorobenzyl group, which can enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may act as an inhibitor of CD73, an enzyme implicated in tumor progression and immune evasion .
  • Receptor Binding : The chlorobenzyl moiety enhances binding affinity to certain receptors, facilitating interactions with amino acid residues in proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Cytotoxicity and Anticancer Potential

The compound also shows promise as an anticancer agent. In cell line studies, it demonstrated cytotoxic effects against several cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

These findings indicate that this compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the inhibition of angiogenesis as evidenced by reduced vascular endothelial growth factor (VEGF) levels in treated animals.
  • Clinical Relevance : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, highlighting its potential role in cancer treatment regimens.

Toxicological Profile

Toxicity studies have shown that while this compound exhibits promising biological activity, it also presents some toxicity concerns. Histopathological examinations revealed mild liver and kidney abnormalities at high doses, necessitating further investigation into its safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine?

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the methylamine group (δ ~2.2–2.5 ppm for N–CH₃) and the 4-chlorobenzyloxy moiety (δ ~5.0 ppm for –O–CH₂–). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calcd. for C₁₅H₁₅ClNO: 260.0845, found: 260.0843). HPLC (e.g., C18 column, MeCN/H₂O gradient) assesses purity (>95%) .

  • Example NMR Data :

  • ¹H NMR (DMSO-d₆) : δ 2.39 (s, N–CH₃), 5.08 (s, –O–CH₂–), 7.42–7.48 (m, aromatic H) .

Q. What solvents and reaction conditions minimize side products during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while anhydrous conditions prevent hydrolysis. For example, alkylation of 4-hydroxybenzylamine with 4-chlorobenzyl bromide in DMF at 0°C→RT minimizes dimerization. Use of NaH as a base improves regioselectivity .

Advanced Research Questions

Q. How does this compound interact with PD-L1 in immuno-oncology studies?

  • Methodological Answer : The compound (referred to as CBPA) inhibits PD-1/PD-L1 binding at micromolar levels (IC₅₀ ~12 µM). Surface plasmon resonance (SPR) or competitive ELISA quantifies binding affinity. In vivo, administer CBPA (10 mg/kg, i.p.) to tumor-bearing mice; monitor CD8⁺ T-cell infiltration via flow cytometry and cytokine release (IFN-γ, TNF-α) via multiplex assays .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Variability may arise from differences in assay systems (e.g., recombinant PD-L1 vs. cell-based models). Standardize protocols:
  • Use isogenic cell lines (PD-L1⁺ vs. PD-L1⁻) to confirm target specificity.
  • Validate potency via orthogonal assays (SPR, cellular thermal shift assay [CETSA]) .
  • Compare pharmacokinetic parameters (e.g., plasma half-life, bioavailability) to contextualize in vivo efficacy .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Perform molecular dynamics simulations to study PD-L1 binding (e.g., using AutoDock Vina). Modify substituents on the benzyloxy group to enhance hydrophobicity (logP) while maintaining solubility. For example, introducing electron-withdrawing groups (e.g., –CF₃) improves metabolic stability. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 60 min) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across published protocols?

  • Methodological Answer : Yield discrepancies (31–85%) arise from:
  • Purification methods : HPLC vs. recrystallization (higher purity but lower recovery).
  • Reagent quality : Anhydrous K₂CO₃ vs. hydrated forms affects reaction efficiency .
  • Scale : Milligram-scale reactions often report lower yields due to handling losses vs. gram-scale .

Safety and Handling

Q. What safety precautions are critical when handling intermediates like 4-chlorobenzyl chloride?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties.
  • Neutralize waste with 10% NaOH before disposal.
  • Monitor for acyl chloride formation (exothermic; control temperature < 0°C during reactions) .

Applications in Drug Discovery

Q. How can structural analogs of this compound be designed for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce fluorine atoms (e.g., 4-fluorobenzyl substituents) to increase lipophilicity (clogP ~2.5) and BBB permeability. Assess via PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s). Replace methylamine with cyclic amines (e.g., piperazine) to reduce efflux by P-glycoprotein .

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